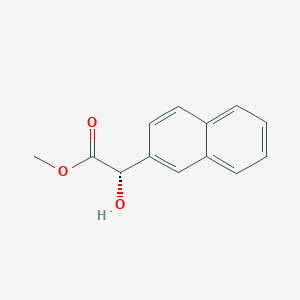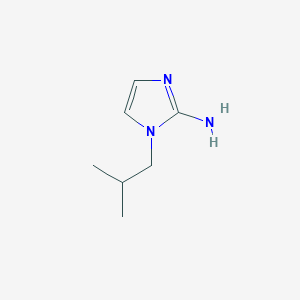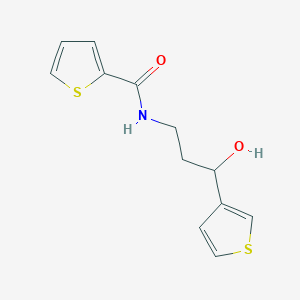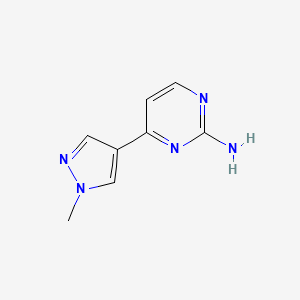
Méthyl (2S)-2-hydroxy-2-naphtalène-2-ylacétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity .Applications De Recherche Scientifique
- Des chercheurs ont synthétisé des polysiloxanes fonctionnels en utilisant une nouvelle méthode en deux étapes. Ces composés présentent des propriétés de fluorescence, probablement issues de chromophores non conventionnels. De plus, des copolymères à chaînes latérales mercaptopropyle et polyéther ont été utilisés avec succès pour la modification hydrophile d'un copolymère tribloc poly(styrène-b-butadiène-b-styrène). L'élastomère de silicone émettant de la lumière bleue qui en résulte pourrait trouver des applications dans les domaines biomédicaux .
- Les sulfonates de méthyl esters (MES) ont suscité un intérêt en tant qu'agents émulsifiants. Des études ont exploré leur utilisation pour améliorer la stabilité au stockage des émulsions d'asphalte et d'asphalte-latex. Cette application est pertinente à la fois dans la recherche scientifique et dans les contextes industriels .
- Les nanoparticules de silice modifiées en surface, y compris celles contenant des groupes méthyle, jouent un rôle crucial dans la catalyse avancée. Ces nanoparticules peuvent améliorer les réactions catalytiques en raison de leur surface élevée et de leurs propriétés réglables .
Polysiloxanes fonctionnels et modification hydrophile
Agent émulsifiant pour l'asphalte et les émulsions asphalte-latex
Catalyse avancée
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S)-2-hydroxy-2-naphthalen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12,14H,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYNCCJQFYAANR-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2574804.png)


![Ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate](/img/structure/B2574808.png)

![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2574810.png)


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2574813.png)
![Ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2574814.png)

![N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide](/img/structure/B2574819.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2574825.png)
